Morphatropin

Description

Properties

IUPAC Name |

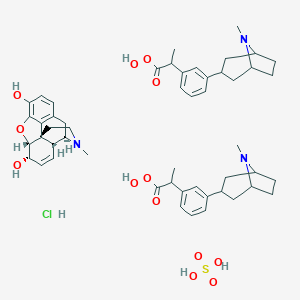

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;2-[3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)phenyl]propaneperoxoic acid;sulfuric acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.2C17H23NO3.ClH.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;2*1-11(17(19)21-20)12-4-3-5-13(8-12)14-9-15-6-7-16(10-14)18(15)2;;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;2*3-5,8,11,14-16,20H,6-7,9-10H2,1-2H3;1H;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLMLXUOHMWIFY-BJWPBXOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H68ClN3O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

998.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138230-28-1 | |

| Record name | Atropine mixture with morphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138230281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Chemistry and Structural Derivatization of Morphinatropin Components

Stereoselective and Total Synthesis Strategies for Morphine Alkaloids

The morphinan (B1239233) ring system, the core structure of morphine, presents a significant challenge in total synthesis due to its complex pentacyclic framework and multiple stereocenters. nih.govwikipedia.org

Classical and Contemporary Approaches to Morphinan Core Synthesis

Classical approaches to the total synthesis of morphine alkaloids date back to the mid-20th century. The first total synthesis of morphine was achieved by Marshall Gates in 1952, a multi-step process that provided proof of the structure proposed by Robinson in 1925. wikipedia.org This synthesis notably featured an early application of the Diels-Alder reaction in total synthesis. wikipedia.org Subsequent classical routes often involved the construction of the morphinan skeleton through various cyclization strategies.

Contemporary approaches continue to explore more efficient and stereoselective routes to the morphinan core. These strategies often employ modern catalytic methods and innovative reaction sequences to reduce the number of steps and improve yields. For instance, some recent syntheses have utilized intramolecular Michael additions, intramolecular Heck cyclizations, or cascade reactions involving ring-closing metathesis to construct the complex ring system. nih.govresearchgate.netthieme-connect.com Bioinspired approaches that mimic the oxidative phenol (B47542) coupling key to the natural biosynthesis of morphinan alkaloids have also been investigated. chinesechemsoc.orgchinesechemsoc.org Despite numerous total syntheses reported, achieving a practical and cost-competitive synthetic route compared to isolation from natural sources remains an ongoing challenge. researchgate.netacs.org

Enzymatic and Biocatalytic Pathways for Morphine Production

The biosynthesis of morphine in the opium poppy (Papaver somniferum) involves a complex enzymatic pathway starting from tyrosine derivatives. bio-conferences.orgspandidos-publications.com Key steps include a Mannich reaction to form reticuline, followed by an enzyme-promoted intramolecular oxidative coupling to generate the morphinan scaffold. chinesechemsoc.orgchinesechemsoc.org Further enzymatic transformations lead to thebaine, codeine, and finally morphine. bio-conferences.org

Research into enzymatic and biocatalytic pathways aims to harness these natural processes for the sustainable production of morphine and its derivatives. Efforts have focused on identifying and engineering the enzymes involved in the biosynthetic pathway. bio-conferences.orgnih.gov For example, studies have explored the use of enzymes like codeinone (B1234495) reductase (COR) and codeine-O-demethylase (CODM) for the biotransformation of precursors into codeine and morphine. bio-conferences.orgacs.org While microbial production of alkaloids from simple carbon sources is being investigated, achieving commercially viable yields through purely biocatalytic routes remains a significant hurdle. researchgate.netacs.orgacs.org Chemo-enzymatic approaches, combining chemical synthesis steps with enzymatic transformations, are also being explored to leverage the selectivity of biocatalysts for specific steps in the synthesis of morphine alkaloids. thieme-connect.comresearchgate.netcolostate.eduunibg.itacs.org

Synthetic Methodologies for Atropine (B194438) Analogues

Atropine is a tropane (B1204802) alkaloid, characterized by an 8-azabicyclo[3.2.1]octane core. d-nb.infonih.gov Its synthesis involves the construction of this bicyclic system and the attachment of the tropic acid moiety.

Stereoselective Synthesis of Tropane Alkaloids

The tropane core itself can be synthesized through various chemical routes. Early syntheses, such as Willstätter's work in 1901, involved multi-step processes. bris.ac.uk A notable approach to the tropane skeleton is the Robinson-Schöpf condensation, a biomimetic reaction that involves the condensation of succinaldehyde, methylamine, and acetone (B3395972) dicarboxylic acid, followed by decarboxylation to yield tropinone (B130398), a key intermediate in atropine synthesis. bris.ac.uk

Stereoselective synthesis of tropane alkaloids, including atropine, is crucial because the pharmacological activity is often stereospecific. nih.gov Atropine itself is a racemic mixture of (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine, with the majority of the anticholinergic activity residing in the (S)-isomer. wikipedia.org Stereoselective routes aim to control the configuration at the stereocenters of the tropane core and the tropic acid side chain. Modern stereoselective syntheses of tropane alkaloids have employed strategies such as asymmetric cycloaddition reactions, stereoselective reductions, and the use of chiral auxiliaries or catalysts. d-nb.inforsc.orgresearchgate.netnih.govrsc.orgmdpi.com

Chemo-Enzymatic Routes to Atropine

While the biosynthesis of atropine in plants involves enzymatic steps, chemo-enzymatic approaches for its synthesis in vitro or through engineered systems are also being explored. The biosynthesis involves the coupling of tropine (B42219) with tropic acid. wikipedia.org Enzymes like tropinone reductase I (TR-I) and tropinone reductase II (TR-II) play a role in the stereospecific reduction of tropinone to tropine and pseudotropine, respectively, with tropine being the precursor for atropine synthesis. nih.gov Chemo-enzymatic strategies could potentially leverage such enzymes for the stereocontrolled synthesis of the tropane core or the esterification with tropic acid.

Principles of Co-Formulation and Intermolecular Interaction Design for Dual-Component Systems

Co-formulation involves combining two or more active pharmaceutical ingredients into a single dosage form. For a dual-component system like "Morphatropin" (representing a combination of Morphine and Atropine), successful co-formulation requires careful consideration of the physical and chemical compatibility of the components. mdpi.comnih.govtandfonline.com

Key principles include understanding and controlling intermolecular interactions between the two compounds. These interactions can include hydrogen bonding, ionic interactions, van der Waals forces, and pi-pi interactions. nih.govmdpi.com The nature and strength of these interactions can significantly influence the stability, solubility, and dissolution behavior of the co-formulated system. mdpi.comnih.govmdpi.com

Designing dual-component systems involves optimizing the molecular proportion of the components, as this can impact the formation of specific intermolecular interactions, such as heterodimers, which may enhance physical stability. nih.gov Analytical techniques like FTIR, Raman, NIR spectroscopy, and solid-state NMR are employed to detect and characterize these intermolecular interactions within the solid state. nih.govtandfonline.comnih.govmdpi.com Computational methods, such as density functional theory (DFT), can complement experimental studies by providing insights into the nature and strength of interactions at the molecular level. nih.gov

Co-formulation strategies, such as co-amorphization or co-precipitation, can be utilized to create homogeneous systems and promote desired intermolecular interactions between the components. mdpi.comnih.gov These approaches can lead to improved physicochemical properties compared to simple physical mixtures of the individual crystalline compounds. mdpi.com

Advanced Synthetic Methodologies for Modulating Component Structures

The structural complexity of both morphine and atropine has long made them targets for synthetic chemists aiming to develop efficient routes to these molecules and their analogues. Advanced methodologies allow for precise modifications at various positions on their respective skeletons, leading to libraries of derivatives with altered properties.

Morphine Component Structural Modulation

Modification of the morphine skeleton has been pursued through various strategies, including altering the existing ring system, synthesizing simpler fragments that mimic parts of the morphine structure (such as morphinans and benzomorphans), and preparing more complex adducts fishersci.at. A significant area of research involves the semi-synthesis of morphine derivatives from naturally abundant precursors like thebaine uni.lu. Advanced methods for converting thebaine to derivatives such as hydrocodone and oxycodone have been developed, often involving key intermediates like ketals uni.lu.

Specific positions on the morphine molecule are frequently targeted for structural modification. The C-3 phenolic hydroxyl group is a key site for derivatization. O-alkylation of this group, for instance, yields compounds like codeine and ethylmorphine, although these generally show reduced analgesic potency compared to morphine itself fishersci.fi. Advanced synthetic approaches utilize reagents such as ethyl bromo- and chloroacetate (B1199739) for O-alkylation, followed by hydrolysis to produce 3-O-carboxyalkyl derivatives fishersci.fi. These modifications at the C-3 position can impact the molecule's interaction with opioid receptors and are relevant for applications like the development of immunoassays fishersci.fi.

Modifications at other positions, including C-6, C-14, and the nitrogen atom at position 17 (N-17), are also explored to generate diverse libraries of morphine analogues fishersci.atmpg.defishersci.ca. The introduction of a hydroxyl group at the C-14 position, for example, can significantly influence analgesic activity depending on the parent compound fishersci.at. Replacing the N-methyl group at N-17 with different alkyl or cycloalkylmethyl groups has been shown to produce opioid antagonists fishersci.at.

Total synthesis of morphine and its alkaloids continues to be an active area, with recent advances focusing on asymmetric synthesis and efficient cyclization strategies. Approaches involving diastereoselective light-mediated cyclization and cascade ene-yne-ene ring closing metathesis have been reported for the total synthesis of (±)-morphine wikipedia.orgnih.gov. Chemoenzymatic methods are also being explored for the practical synthesis of morphine alkaloids and their derivatives thegoodscentscompany.comnih.gov.

Atropine Component Structural Modulation

Atropine is synthetically accessible through the esterification of tropine with tropic acid mpg.de. Advanced synthetic methodologies for atropine and its derivatives often focus on efficient coupling reactions and modifications of the tropane core or the tropic acid moiety. Chemical synthesis starting from tropinone, a precursor to tropine, is also a route to atropine.

Structural modification of the atropine molecule has led to the development of numerous synthetic and semisynthetic derivatives with more specific pharmacological profiles compared to the parent compound. While the search results did not provide extensive details on advanced methodologies for modulating the atropine structure beyond its core synthesis and the mention of N-methyl atropine synthesis, the development of derivatives implies the application of various synthetic techniques. These techniques would typically involve reactions at the hydroxyl group of tropine before esterification, modifications of tropic acid, or alterations to the tropane nitrogen.

Recent advancements in the synthesis of atropine include continuous-flow processes, which offer advantages in terms of efficiency and purity control. One continuous-flow synthesis protocol involves the reaction of tropine with acetyltropoyl chloride, followed by hydrolysis. These flow chemistry approaches highlight efforts to develop more streamlined and scalable synthetic routes to atropine.

Molecular Pharmacology and Integrative Mechanisms of Action of Morphinatropin

Opioid Receptor System Interactions (Morphine Component)

Specific research findings on the interactions of "Morphinatropin" with the opioid receptor system were not identified. The opioid receptor system, which includes mu (μ), delta (δ), and kappa (κ) opioid receptors, is known to be the primary target of opioid compounds like morphine. un.org These receptors are G protein-coupled receptors (GPCRs) that play significant roles in modulating pain, mood, and other physiological processes. un.orgepo.org

Mu-Opioid Receptor Agonism and Downstream Signaling

Data specifically on the mu-opioid receptor agonism and downstream signaling of "Morphinatropin" is not available. Activation of mu-opioid receptors (MORs) by agonists typically leads to a cascade of intracellular signaling events. epo.org These receptors are predominantly coupled to inhibitory G proteins (Gi/Go). un.orgepo.org

Delta and Kappa Opioid Receptor Modulation

Information regarding the modulation of delta (δ) and kappa (κ) opioid receptors by "Morphinatropin" was not found. Delta opioid receptors (DORs) and kappa opioid receptors (KORs) are also members of the opioid receptor family and are involved in various physiological functions, including analgesia and modulation of neurotransmitter release. un.orggoogleapis.comgoogle.com Some studies suggest potential interactions and heteromerization between different opioid receptor types, such as MORs and DORs, which can modulate signaling properties. wikipedia.orgnih.gov

G-Protein Coupling and Effector Pathway Engagement (e.g., Adenylyl Cyclase Inhibition)

Specific data on the G-protein coupling and effector pathway engagement, such as adenylyl cyclase inhibition, by "Morphinatropin" is not available. Opioid receptors, as GPCRs, exert their effects by coupling to heterotrimeric G proteins. un.org Activation of Gi/Go proteins, commonly associated with opioid receptors, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). epo.org

Beta-Arrestin Recruitment and Receptor Desensitization Dynamics

Research specifically on the beta-arrestin recruitment and receptor desensitization dynamics mediated by "Morphinatropin" was not identified. Beta-arrestins are intracellular proteins that play a role in the desensitization and internalization of many GPCRs, including opioid receptors. The recruitment of beta-arrestin to activated and phosphorylated receptors can uncouple them from G proteins, contributing to signal termination and influencing subsequent signaling pathways.

Cholinergic Receptor System Interactions (Atropine Component)

Specific research findings on the interactions of "Morphinatropin" with the cholinergic receptor system were not available. The cholinergic system utilizes acetylcholine (B1216132) as a neurotransmitter and includes muscarinic and nicotinic acetylcholine receptors. Atropine (B194438) is a known antagonist of muscarinic acetylcholine receptors.

Muscarinic Acetylcholine Receptor Antagonism

Data specifically on the muscarinic acetylcholine receptor antagonism by "Morphinatropin" was not found. Muscarinic acetylcholine receptors are GPCRs that mediate a wide range of physiological responses in the central and peripheral nervous systems. Antagonism of these receptors blocks the action of acetylcholine.

Potential Nicotinic Acetylcholine Receptor Modulations

The interaction between opioid and cholinergic systems involves significant modulation of nicotinic acetylcholine receptors (nAChRs). Studies have shown that opiate receptor agonists can influence nAChRs. For instance, in cultured adrenal chromaffin cells, opiate receptor agonists were found to reduce the number of nicotinic receptors and the amount of catecholamine released by maximal doses of nicotine (B1678760). nih.gov This suggests an inhibitory action of opioids on nAChR function in this context.

Furthermore, the interplay between these systems is evident in behavioral effects. Nicotine-induced antinociception and the development of physical dependence appear to be mediated, at least in part, by the endogenous opioid system, specifically via α7 nAChRs. jst.go.jp This highlights a functional link where nAChR activation can recruit or interact with opioid pathways to produce behavioral outcomes.

The co-dependence on nicotine and opioids is also underpinned by direct interactions between opioid and nicotinic receptor activation, influencing addiction-relevant behaviors. nih.gov In certain brain regions, such as the nucleus accumbens, μ-opioids have been shown to inhibit dopamine (B1211576) overflow. This inhibition is mediated by the opioid receptor-induced suppression of cholinergic interneurons, a mechanism that shares similarities with the effects observed following nicotinic receptor blockade or desensitization. nih.govjneurosci.org This indicates that opioid activity can indirectly modulate dopaminergic signaling by influencing cholinergic interneuron activity and, consequently, nAChR function on downstream neurons.

Additionally, research indicates that blocking potassium channels can reveal a nicotinic cholinergic synaptic response that is facilitated by mu opioid receptor activation, suggesting a complex interplay involving ion channels and opioid receptor activity in modulating nicotinic signaling. elifesciences.org Anticholinergic compounds like scopolamine, primarily known for their action on muscarinic receptors, have also been shown to modulate nicotinic receptor systems, further illustrating the interconnectedness of cholinergic receptor subtypes. plos.org Nicotinic acetylcholine receptors in the striatum are also known to play a role in modulating dopamine release via their action on striatal cholinergic interneurons. frontiersin.org

Cross-Talk and Synergistic/Antagonistic Mechanisms within Morphinatropin

The functional coupling between opioid and cholinergic systems involves complex cross-talk and can result in synergistic or antagonistic effects, depending on the specific receptors involved, the brain region, and the physiological context. nih.gov

Interplay between Opioid and Cholinergic Systems at Receptor Levels

At the receptor level, a significant interplay exists between opioid and cholinergic systems. Mu opioid receptors (MORs) are highly expressed on striatal cholinergic interneurons, and their activation leads to a reduction in acetylcholine (ACh) release and a decrease in the excitability of these interneurons. frontiersin.org This indicates a direct inhibitory effect of opioid signaling on cholinergic neurotransmission in this crucial brain region involved in motor control and reward.

In the nucleus accumbens, cholinergic interneurons play a pivotal role in modulating circuit function, including plasticity and neuronal output. The prominent expression of MORs on these interneurons allows opioids to powerfully modulate their activity, influencing reward processing and addictive behaviors. pnas.org Studies involving the genetic deletion of MORs in cholinergic cells have further explored the specific contributions of these receptors to behaviors like alcohol drinking. biorxiv.org

Beyond the direct inhibition of cholinergic neurons by opioids, there is evidence of more intricate receptor-level interactions. While primarily discussed in the context of adrenergic receptors, the principle of G protein-coupled receptors (GPCRs) forming heterodimers and influencing each other's signaling is relevant. Opioid peptide receptors and β-adrenergic receptors, both GPCRs, are co-expressed in the heart and can form heterodimers, altering their trafficking and signaling characteristics. oup.com This suggests a potential for similar complex interactions, including heterodimerization, between opioid and cholinergic receptors, although direct evidence for opioid-cholinergic receptor heterodimers was not specifically found in the search results.

The interaction between opioid and cholinergic receptors has also been observed in the regulation of peripheral systems, such as the intestine, where inhibition of these receptors influences the concentration and release of various hormones. jafs.com.pl

Modulation of Neurotransmitter Release and Reuptake Processes by Combined Components

The combined influence of agents acting on opioid and cholinergic systems significantly modulates the release and reuptake of various neurotransmitters. As mentioned, activation of MORs on striatal cholinergic interneurons reduces ACh release. frontiersin.org Similarly, opiate receptor agonists have been shown to reduce catecholamine release in adrenal chromaffin cells. nih.gov

In the nucleus accumbens, μ-opioids inhibit dopamine overflow by suppressing the activity of cholinergic interneurons. nih.govjneurosci.org This highlights an indirect mechanism by which opioids can modulate dopaminergic signaling through the cholinergic system.

The interaction is not unidirectional. Studies have shown that acetylcholine administration can increase the release of opioid peptides like beta-endorphin, Leu-enkephalin, and dynorphin (B1627789) in the spinal cord. nih.gov Furthermore, increasing ACh levels in the central nervous system through the administration of acetylcholinesterase inhibitors has been shown to enhance the analgesic effects of opioids. nih.gov

Opioid receptor agonists can also influence the release of neurotransmitters beyond acetylcholine and dopamine. They may lead to a reduced release of various neurotransmitters, including norepinephrine (B1679862) and vasoactive intestinal peptide (VIP), from myenteric neurons. scielo.org.mx In certain brain regions, opioids regulate GABAergic function by decreasing GABA release from presynaptic terminals of interneurons. mdpi.com Interestingly, mu opioid receptor activation can have differential effects on glutamate (B1630785) release, reducing it from some neuronal populations while increasing it from others, such as cholinergic neurons in the interpeduncular nucleus. elifesciences.org

Intracellular Signaling Network Integration

The interaction between opioid and cholinergic systems converges at the level of intracellular signaling networks. Opioid receptors, being GPCRs, primarily couple to Gi/o proteins. nih.govmdpi.com Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and can modulate ion channels like inwardly rectifying K+ channels (GIRK) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.govmdpi.comfrontiersin.org

Beyond the canonical G protein signaling, opioid receptors also interact with other intracellular proteins, including beta-arrestin, calmodulin, and cytoskeletal trafficking proteins, which are involved in processes like receptor internalization and desensitization. frontiersin.orgnih.gov Various kinases, such as p38 MAPK, ERK, protein kinase C (PKC), and cSrc, have been implicated in mediating the intracellular effects of opioid receptor activation on neurotransmission. mdpi.comfrontiersin.orgahajournals.org

The cross-talk between opioid and cholinergic systems at the intracellular level can involve the convergence of their respective signaling pathways. For example, both systems can influence common downstream effectors or kinases. While the search results primarily detail the intracellular signaling of opioid receptors, the functional interactions observed at the receptor and neurotransmitter release levels imply an integration of their intracellular cascades. The ability of GPCRs, including opioid receptors, to activate multiple transduction pathways involving both cAMP and pathways like those involving phospholipases C and D (leading to PKC activation) further underscores the complexity of intracellular signaling integration. oup.comahajournals.orgahajournals.org

Cellular and Subcellular Pharmacodynamics of Morphinatropin Components

The pharmacodynamics of the components contributing to "Morphinatropin" at the cellular and subcellular levels involve their interactions with specific receptors and their downstream effects on cellular function. Opioid receptors (MOR, DOR, KOR, NOP) are widely distributed throughout the central and peripheral nervous systems, as well as on neuroendocrine and immune cells. nih.govnih.gov Cholinergic receptors, both nicotinic and muscarinic, are also broadly expressed in neuronal and non-neuronal tissues. nih.govmdpi.comnih.gov

At the cellular level, the effects of opioid and cholinergic agents are mediated by their binding to these receptors, which are primarily located on the cell surface, but can also be found intracellularly. nih.govnih.govmsdvetmanual.com The binding of agonists or antagonists triggers intracellular signaling cascades that ultimately alter cellular activity, such as neuronal excitability, neurotransmitter release, and protein phosphorylation. nih.govfrontiersin.orgmsdvetmanual.com

Subcellularly, the distribution of receptors plays a crucial role in mediating the integrated effects. For instance, MORs are highly concentrated on the cell bodies and dendrites of striatal cholinergic interneurons, as well as on their axon terminals. frontiersin.orgpnas.org This strategic localization allows opioids to directly modulate the activity of these key interneurons and influence ACh release. Opioid receptors can also be found on presynaptic terminals, where they regulate the release of various neurotransmitters, including glutamate and GABA. mdpi.comfrontiersin.org

The interaction between opioid and cholinergic systems also involves the modulation of ion channels. Opioid receptor activation can lead to the opening of inwardly rectifying potassium channels, causing membrane hyperpolarization and decreased neuronal excitability. nih.govmdpi.com They can also inhibit voltage-gated calcium channels, reducing neurotransmitter release. nih.govmdpi.comfrontiersin.org Nicotinic acetylcholine receptors, being ligand-gated ion channels, directly influence ion flux upon activation, leading to depolarization. nih.gov The interplay between these receptor types and their downstream effects on ion channels contributes significantly to the integrated cellular response.

Furthermore, the subcellular trafficking and localization of receptors can be influenced by the interaction between the two systems. For example, chronic morphine treatment can increase ACh transmission in certain brain regions, potentially involving changes in receptor expression or localization. nih.gov The formation of receptor heterodimers, as seen with opioid and adrenergic receptors, can also impact receptor trafficking and signaling at the subcellular level. oup.com

Structure Activity Relationship Sar and Rational Molecular Design for Morphinatropin Components

Elucidation of Pharmacophoric Elements for Opioid and Cholinergic Activity

The pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. For a compound like Morphinatropin, elucidating the pharmacophoric elements would involve identifying the key functional groups and their spatial arrangement responsible for binding and activity at both opioid and cholinergic receptors.

For opioid activity, the pharmacophore typically involves a basic nitrogen atom, an aromatic ring, and a hydroxyl group in a specific 3D arrangement, as seen in classic opioids like morphine. scribd.com These elements interact with specific binding sites within the opioid receptor, such as the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR). mdpi.comnih.govguidetopharmacology.org

For cholinergic activity, the pharmacophore varies depending on whether the target is a muscarinic or nicotinic receptor. Acetylcholine (B1216132), the endogenous ligand, contains a positively charged quaternary ammonium (B1175870) group, an ester linkage, and a specific spatial relationship between these features. drugbank.com Compounds mimicking or blocking acetylcholine's action would need to present similar features to interact with cholinergic binding sites.

Elucidating the pharmacophores for Morphinatropin would involve synthesizing a series of analogs with systematic modifications and assessing their activity at both opioid and cholinergic receptors. This would help determine which parts of the molecule are crucial for each type of activity.

Systematic Chemical Modification and its Impact on Receptor Binding Affinities and Intrinsic Activities

Systematic chemical modification is a key strategy in SAR studies and rational drug design. creative-proteomics.comresearchgate.netslideshare.net By making specific changes to the structure of a lead compound, researchers can investigate the impact of these modifications on its biological properties, including receptor binding affinity and intrinsic activity (whether it acts as an agonist, antagonist, or partial agonist). scribd.comcreative-proteomics.comresearchgate.net

For Morphinatropin, modifications could involve altering:

Substituents on the aromatic rings.

The nature and position of heteroatoms.

The length and flexibility of linker regions connecting potential opioid and cholinergic pharmacophoric elements.

The stereochemistry of chiral centers.

Each modification would be followed by in vitro binding assays to determine the affinity for different opioid and cholinergic receptor subtypes. Functional assays would then assess the intrinsic activity at these receptors. For example, modifications might aim to increase selectivity for a specific opioid receptor subtype (e.g., MOR over DOR or KOR) or to modulate the balance between opioid agonism and cholinergic activity. Detailed research findings in this area would typically involve tables showing the structures of synthesized analogs and their corresponding binding affinities (e.g., Ki or IC50 values) and functional assay results (e.g., EC50 or IC50 values and maximum effect) at the relevant receptors.

Stereochemical Influence on Pharmacological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its interaction with biological targets and thus its pharmacological activity and selectivity. nih.gov Many biological receptors and enzymes are chiral, meaning they can distinguish between different stereoisomers (enantiomers or diastereomers) of a chiral ligand. nih.gov

If Morphinatropin contains chiral centers, its different stereoisomers may exhibit different binding affinities and intrinsic activities at opioid and cholinergic receptors. One stereoisomer might be significantly more potent or selective than others. nih.gov Studies would involve synthesizing and separating the individual stereoisomers of Morphinatropin and evaluating their pharmacological profiles at the target receptors. Differences in efficacy or selectivity between stereoisomers would highlight the importance of specific 3D interactions with the binding sites.

Computational Structure-Activity Relationship (QSAR) Modeling

Computational QSAR modeling uses mathematical and statistical techniques to build predictive models that relate the chemical structure of compounds to their biological activity. creative-proteomics.comprotoqsar.comyoutube.com This approach can complement experimental SAR studies by allowing for the screening of large virtual libraries of compounds and the prediction of their potential activity before synthesis and testing. creative-proteomics.comprotoqsar.com

Development of Predictive Models for Pharmacological Endpoints

For Morphinatropin, QSAR models could be developed to predict various pharmacological endpoints, such as binding affinity (e.g., pKi or pIC50) or functional potency (e.g., pEC50) at specific opioid and cholinergic receptor subtypes. youtube.comcatalysis.blognih.gov The development process typically involves:

Collecting a dataset of structurally diverse compounds with known activity at the target(s).

Calculating molecular descriptors that numerically represent the structural and physicochemical properties of these compounds. protoqsar.comresearchgate.netdergipark.org.trnih.govwiley.com

Using statistical or machine learning methods (e.g., multiple linear regression, partial least squares, artificial neural networks) to build a model that correlates the descriptors with the observed activity. protoqsar.comyoutube.comresearchgate.netd-nb.infofrontiersin.org

The goal is to create models that can accurately predict the activity of new compounds based solely on their structure. protoqsar.comyoutube.com

Derivation and Application of Molecular Descriptors in QSAR

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. protoqsar.comresearchgate.netdergipark.org.trnih.govwiley.com These can include:

0D Descriptors: Simple counts (e.g., number of atoms, number of bonds).

1D Descriptors: Related to functional groups or fragments.

2D Descriptors: Topological descriptors based on the connectivity of atoms (e.g., molecular weight, surface area, topological polar surface area). researchgate.netdergipark.org.tryoutube.com

3D Descriptors: Based on the three-dimensional structure of the molecule (e.g., molecular volume, shape descriptors, electrostatic interactions).

In QSAR modeling for Morphinatropin, a wide range of molecular descriptors would be calculated for the dataset of compounds. protoqsar.comresearchgate.netdergipark.org.trnih.govwiley.com The QSAR model would then identify which descriptors are most strongly correlated with the observed opioid and cholinergic activities, providing insights into the structural features that drive these interactions. researchgate.netdergipark.org.tr The developed model could then be applied to predict the activity of virtual compounds, guiding the selection of the most promising candidates for synthesis. protoqsar.comyoutube.com

Statistical Validation and Robustness Assessment of QSAR Models

Statistical validation is crucial to ensure the reliability and predictive power of QSAR models. d-nb.infonih.govresearchgate.net A robust QSAR model should not only fit the experimental data well but also be able to accurately predict the activity of new, unseen compounds. protoqsar.comd-nb.infonih.govresearchgate.net

Common validation techniques include:

Internal Validation (e.g., Leave-One-Out Cross-Validation): Assessing the model's performance on subsets of the training data. d-nb.infonih.govresearchgate.net

External Validation: Evaluating the model's predictive ability on an independent set of compounds that were not used in the model development. protoqsar.comd-nb.infonih.govresearchgate.net

Randomization or Y-Scrambling: Testing for chance correlations by randomizing the biological activity data and rebuilding the model. researchgate.net

Statistical parameters used to assess model quality include the coefficient of determination (R²), which measures the goodness of fit, and the predictive R² (Q² or R²pred) for cross-validation and external validation, respectively, which indicate the model's predictive power. d-nb.infonih.govresearchgate.net Robustness assessment ensures that the model is not overly sensitive to small changes in the dataset. nih.govresearchgate.net A QSAR model for Morphinatropin would undergo rigorous statistical validation to confirm its reliability for predicting opioid and cholinergic activities. d-nb.infonih.govresearchgate.net

De Novo Molecular Design and Optimization Strategies for Component Modification

Information specifically detailing de novo molecular design and optimization strategies applied to the components of Morphatropin is not available within the scope of the consulted literature. Research identified primarily addresses the composition and clinical evaluation of this compound rather than the rational design or modification of its constituent molecules from first principles.

Advanced Analytical Methodologies for Morphinatropin Research

Chromatographic Separation Techniques for Component Analysis

Chromatographic methods are fundamental for separating and quantifying the individual components within a mixture like Morphatropin. Techniques such as High-Performance Liquid Chromatography (HPLC) are widely used in the analysis of pharmaceuticals and complex organic compounds. HPLC allows for the separation of components based on their differential interactions with a stationary phase and a mobile phase. By selecting appropriate stationary phases (e.g., reversed-phase, normal-phase) and optimizing mobile phase composition and gradient elution, effective separation of structurally similar compounds can be achieved. The separated components can then be detected using various detectors, such as UV- 등을 detectors, refractive index detectors, or mass spectrometers. The application of HPLC is a standard approach for verifying the composition and purity of drug substances and related mixtures researchgate.netoup.comoup.com. For a compound like this compound, HPLC would be essential to confirm the presence and ratio of its constituent parts as indicated by its reported chemical description nih.govontosight.aichemblink.com.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide invaluable information regarding the structural features and functional groups present in a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR, 13C NMR) can elucidate the connectivity of atoms and the chemical environment of nuclei within the this compound structure. Infrared (IR) spectroscopy can identify key functional groups through their characteristic vibrational frequencies. Ultraviolet-Visible (UV-Vis) spectroscopy can be used to analyze compounds with chromophores, potentially aiding in quantification and identification if the components of this compound exhibit suitable absorbance in the UV-Vis range nih.gov. While specific spectral data for this compound were not found, these techniques are routinely applied in the structural confirmation of organic molecules, including those related to its purported components.

Mass Spectrometry-Based Techniques for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can aid in structural elucidation and confirmation. Coupled with chromatographic separation techniques (e.g., LC-MS, GC-MS), MS allows for the identification and quantification of individual components in complex samples nih.govnih.gov. Various ionization techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)) and mass analyzers (e.g., quadrupole, time-of-flight, orbitrap) can be employed depending on the nature of the analyte and the analytical objective. For this compound, LC-MS would be particularly useful for confirming the molecular weights of its components and analyzing their fragmentation patterns to support structural assignments. MS-based methods are also crucial for trace analysis and can be developed for quantitative determination of the compound in various matrices nih.gov.

Bioanalytical Method Development for In Vitro and In Vivo Sample Analysis

Bioanalytical methods are necessary for the detection and quantification of a compound and its potential metabolites in biological matrices such as plasma, urine, or tissue extracts. The development of sensitive and selective bioanalytical methods is critical for pharmacokinetic and disposition studies. These methods often couple chromatographic separation (e.g., LC) with highly sensitive detection techniques, most commonly mass spectrometry (LC-MS/MS) nih.govnih.gov. Sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, are typically required to isolate the analyte from the complex biological matrix and minimize matrix effects. While research findings specifically detailing bioanalytical methods for this compound were not available in the search results, the principles and techniques used for analyzing related compounds like morphine and its metabolites would be applicable nih.gov. Developing robust bioanalytical methods for this compound would involve optimizing extraction procedures, chromatographic separation, and MS detection parameters to achieve adequate sensitivity, specificity, accuracy, and precision for the intended application.

Emerging Research Avenues and Future Perspectives for Morphinatropin

Investigation of Allosteric Modulation in Dual-Component Systems

Allosteric modulation involves a molecule binding to a receptor at a site distinct from the orthosteric site (where the primary ligand binds), thereby altering the receptor's response to the orthosteric ligand. nih.gov This mechanism offers a nuanced way to fine-tune receptor activity compared to direct agonism or antagonism. Investigating allosteric modulation of Morphinatropin in dual-component systems would involve studying its interaction with target receptors in the presence of their endogenous ligands or other binding partners. This could reveal whether Morphinatropin acts as a positive allosteric modulator (enhancing receptor activity), a negative allosteric modulator (reducing activity), or a silent allosteric modulator (binding without directly affecting orthosteric ligand activity but potentially blocking other allosteric modulators). Research in this area for Morphinatropin would require identifying its potential receptor targets and then designing experiments, likely involving binding assays and functional studies, to determine if and how it allosterically modifies these targets within a system containing at least one other interacting component (the orthosteric ligand or another modulator).

Elucidation of Novel Signaling Pathways and Receptor Cross-Talk

Cellular responses to external stimuli are mediated through intricate networks of signaling pathways. Receptor cross-talk occurs when different signaling pathways interact, allowing for integration and modulation of cellular responses. Elucidating novel signaling pathways activated by Morphinatropin and understanding its involvement in receptor cross-talk would provide crucial insights into its downstream effects. This research would involve techniques such as phosphoproteomics, gene expression profiling, and targeted pathway analysis to map the molecular events triggered by Morphinatropin binding. Studying cross-talk would require investigating how Morphinatropin's effects are influenced by or influence other receptor systems and their associated signaling cascades. Given the lack of specific data on Morphinatropin's targets, initial research would focus on identifying potential interacting receptors and then exploring the downstream signaling networks.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Mechanistic studies aim to understand the detailed molecular and cellular processes underlying a compound's effects. Advanced in vitro and in vivo models are essential tools for this purpose. For Morphinatropin, developing sophisticated models would involve utilizing techniques beyond traditional cell cultures. This could include using 3D cell cultures, organoids, or organ-on-a-chip systems to better mimic the complexity of native tissues and organs in vitro. In vivo, this might involve employing genetically modified animal models or utilizing advanced imaging techniques to track Morphinatropin's distribution and effects in real-time. Such models would be crucial for dissecting the precise mechanisms of Morphinatropin's interaction with its targets, its metabolic fate, and its effects on complex biological systems.

Integration of Omics Technologies for Comprehensive Pharmacological Profiling

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput methods for analyzing biological systems on a large scale. Integrating these technologies can offer a comprehensive pharmacological profile of a compound. For Morphinatropin, this would involve studying its impact on gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic profiles (metabolomics) in relevant cell types or tissues. This multi-omics approach could reveal global biological changes induced by Morphinatropin, identify potential biomarkers of its activity or efficacy, and uncover unanticipated effects. The integration and analysis of the vast datasets generated by omics technologies require robust bioinformatics tools.

Computational and AI-Driven Approaches in Morphinatropin Research

Computational methods and artificial intelligence (AI) are increasingly being applied in drug discovery and research. For Morphinatropin, computational approaches could involve molecular docking and dynamics simulations to predict its binding affinity to potential targets and understand its interaction at the atomic level. AI could be used for analyzing complex biological data generated from omics studies or high-throughput screening, predicting ADME (absorption, distribution, metabolism, and excretion) properties, or even designing novel derivatives with improved characteristics. Machine learning algorithms could help identify patterns in large datasets to predict Morphinatropin's efficacy or potential off-target effects. These in silico methods can help prioritize experimental studies and accelerate the research process.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question to investigate Morphatropin’s mechanism of action?

- Methodological Guidance : Begin by identifying gaps in existing literature (e.g., unclear signaling pathways or contradictory biochemical interactions). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . Link the question to theoretical models (e.g., receptor-binding kinetics) and refine iteratively as preliminary data emerges . Example: “Does this compound modulate [specific receptor] activity via [pathway], and how does this interaction differ across cell types?”

Q. What experimental design principles are critical for preclinical studies assessing this compound’s efficacy?

- Methodological Guidance : Ensure reproducibility by detailing biological replicates, controls, and statistical methods (e.g., ANOVA for dose-response curves) . Use blinded protocols to minimize bias and validate assays (e.g., ELISA for protein quantification) with positive/negative controls . Include manufacturer details for reagents and equipment to enhance transparency .

Q. How can researchers optimize data collection for pharmacokinetic studies of this compound?

- Methodological Guidance : Standardize sampling intervals and matrices (e.g., plasma vs. tissue homogenates) to reduce variability. Use validated LC-MS/MS protocols for metabolite detection and report limits of quantification . Pre-test the protocol in pilot studies to adjust for unexpected confounding factors (e.g., enzyme degradation rates) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s in vitro vs. in vivo efficacy data?

- Methodological Guidance : Systematically evaluate variables such as bioavailability, tissue-specific metabolism, or experimental conditions (e.g., oxygen levels in cell cultures). Apply meta-analysis techniques to reconcile discrepancies, leveraging tools like random-effects models to account for heterogeneity . For example, RoBERTa’s replication study highlights how hyperparameter tuning (e.g., training epochs) resolves performance gaps in NLP, a strategy adaptable to biochemical parameter optimization .

Q. What computational strategies enhance predictive modeling of this compound’s molecular interactions?

- Methodological Guidance : Implement transformer-based architectures (e.g., BERT or T5) to analyze structure-activity relationships (SAR) by tokenizing molecular descriptors . Fine-tune pre-trained models on domain-specific datasets (e.g., ChEMBL) to predict binding affinities. Validate predictions with molecular dynamics simulations and experimental IC50 values .

Q. How can transfer learning improve high-throughput screening (HTS) workflows for this compound analogs?

- Methodological Guidance : Adopt a unified text-to-text framework (e.g., T5) to convert SAR data into predictive tasks (e.g., “Given scaffold X, predict toxicity”). Pre-train on public compound libraries (e.g., PubChem), then fine-tune with proprietary HTS data to prioritize synthesis candidates . Cross-validate using leave-one-out methods to assess generalizability .

Q. What ethical and methodological safeguards are essential for clinical trials involving this compound?

- Methodological Guidance : Obtain IRB approval with explicit inclusion/exclusion criteria (e.g., renal/hepatic function thresholds) . Use stratified randomization to balance demographics and pre-register protocols (e.g., ClinicalTrials.gov ) to mitigate reporting bias. Include a Data Safety Monitoring Board (DSMB) for interim analyses .

Methodological Best Practices

Q. How to ensure rigor in statistical analysis of this compound’s dose-dependent effects?

- Guidance : Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overinterpreting significance . Use mixed-effects models for longitudinal data and correct for multiple comparisons (e.g., Bonferroni) .

Q. What strategies improve peer review readiness for this compound-related manuscripts?

- Guidance : Structure abstracts to highlight the problem, methodology, key results (e.g., “this compound reduced inflammation by 40% in murine models”), and broader implications . Embed keywords like “kinase inhibition” or “metabolite profiling” for discoverability .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.